4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide
Description
Properties
IUPAC Name |
4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2S/c1-12(2)17(15,16)14-9-7-13(8-10-14)11-5-3-4-6-11/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPDBSUHPOBIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of cyclopentylamine with ethylene oxide to form bis(2-hydroxyethyl)-cyclopentylamine, followed by chlorination to produce bis(2-chloroethyl)-cyclopentylamine. This intermediate undergoes substitution with hydrazine hydrate to yield the desired piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes steps such as solvent extraction, purification by crystallization, and distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Sulfonylation of Piperazine
-
Reaction : Piperazine reacts with sulfonyl chlorides in the presence of triethylamine (base) and 1,2-dichloroethane (aprotic solvent) .
-
Example :
N-Alkylation for Cyclopentyl Substitution
-
Reagents : N-Cyclopentylpiperazine intermediates are synthesized using 1-bromo-3-chloropropane or similar alkyl halides under basic conditions (e.g., KCO ) in DMF .
Reductive Amination for Dimethyl Groups
Dimethylation of the piperazine nitrogen is achieved via reductive amination:
-
Reagents : Sodium triacetoxyborohydride (STAB) as the reducing agent and dimethylamine in dichloromethane .
Coupling Reactions
Amide bond formation is critical for introducing substituents:
Structural Modifications and SAR
SAR studies reveal the impact of substituents on activity and stability:
Characterization Data
-
NMR : (CDCl) signals at δ 1.49 (s, 9H, tert-butyl), 3.22 (s, 6H, N(CH)), and 7.08 (s, 1H, aromatic) .
Stability and Optimization
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
- SK-LU-1 (lung carcinoma)
In one study, certain Mannich bases demonstrated reduced cytotoxicity while maintaining activity against these cancer cell lines, suggesting that modifications in the piperazine structure can lead to enhanced therapeutic effects .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, inhibitors targeting casein kinase 1 have shown promise in treating hematological cancers and colon cancer. The inhibition of these kinases can lead to decreased tumor growth and improved patient outcomes .
The biological activity of this compound has been linked to its interaction with cellular pathways involved in apoptosis and cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
Case Study 1: In Vitro Antiproliferative Activity
A study evaluated the antiproliferative effects of various sulfonamide derivatives against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives exhibited promising IC50 values, suggesting potential for further development as anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| MR-S1-13 | 0.5 | U937 |
| MR-S1-5 | 2.0 | U937 |
Case Study 2: Selective Inhibition of Kinases
In another investigation, compounds structurally related to this compound were tested for their ability to selectively inhibit casein kinase 1 alpha. The findings revealed that these compounds could significantly reduce phosphorylation levels associated with tumor growth, demonstrating their potential as targeted therapies .
Mechanism of Action
The mechanism of action of 4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Enzyme Inhibition Profiles
Biological Activity
4-Cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein binding. This article presents a detailed examination of its biological activity, including synthetic methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves cyclization reactions of amine derivatives with sulfonium salts. A common synthetic route includes the reaction of cyclopentylamine with ethylene oxide, followed by chlorination and substitution with hydrazine hydrate to yield the desired piperazine derivative.
Key Synthetic Steps:
- Cyclopentylamine Reaction : Cyclopentylamine reacts with ethylene oxide to form bis(2-hydroxyethyl)-cyclopentylamine.
- Chlorination : The intermediate undergoes chlorination to produce bis(2-chloroethyl)-cyclopentylamine.
- Substitution : Substitution with hydrazine hydrate yields this compound.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites, disrupting normal biological processes. This mechanism is particularly relevant in therapeutic applications where enzyme inhibition is desired.
Biological Activity Studies
Research has demonstrated that this compound exhibits significant biological activity across various assays:
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it can effectively inhibit certain proteases, which play critical roles in cancer progression and other diseases .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, it has been reported that derivatives similar to this compound exhibit enhanced cytotoxicity against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines . The IC50 values for these compounds were significantly lower than those of standard chemotherapeutic agents like 5-fluorouracil.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Activity : A study explored the effects of this compound on human colon cancer cell lines, demonstrating that it induces apoptosis through caspase activation pathways. The results indicated that treatment with this compound led to a reduction in cell viability and increased markers of apoptosis .
- Protein Binding Studies : Another investigation focused on the binding affinity of this compound to various proteins involved in drug metabolism. Results showed a significant interaction with cytochrome P450 enzymes, suggesting potential implications for pharmacokinetics and drug-drug interactions.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N,N-Dimethylpiperazine | Lacks cyclopentyl and sulfonamide groups | Limited enzyme inhibition |
| Cyclopentylamine | Contains cyclopentyl but lacks piperazine | Moderate biological activity |
| Sulfonamide Derivatives | Varying substituents on the piperazine ring | Diverse biological activities |
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Q & A
Q. What are the common synthetic routes for 4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves functionalizing the piperazine core with cyclopentyl and dimethylamine groups, followed by sulfonylation. Key steps include:
- Piperazine Substitution : Reacting 1-cyclopentylpiperazine with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Sulfonylation : Introducing the sulfonamide group using sulfonyl chlorides in anhydrous dichloromethane (DCM) with triethylamine as a base. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 piperazine:sulfonyl chloride) critically affect purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield (60–75%) .
Q. How is the structural characterization of this compound performed to confirm purity and crystallinity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; sulfonamide S=O at δ 3.3–3.5 ppm) .
- LCMS : Confirms molecular weight (e.g., [M+H]⁺ ≈ 317.2) and detects impurities (<2%) .
- XRPD : X-ray powder diffraction identifies crystalline phases (e.g., sharp peaks at 2θ = 10–30°) and polymorphic forms .
- Thermal Analysis : TGA/DSC determines decomposition temperatures (>200°C) and melting points (e.g., 150–160°C) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound under varying reaction conditions?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity compared to THF or toluene .
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation by 30% .
- Salt Formation : Converting the free base to HCl or phosphate salts improves crystallinity and yield (e.g., 85% for HCl salt vs. 70% free base) .
- Table : Comparison of Reaction Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 80°C, 24h | 75 | 98 | |
| DCM, 25°C, DMAP | 82 | 99 |
Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?
- Methodological Answer :
- Substituent Variation : Replace cyclopentyl with cyclohexyl or aryl groups to assess steric effects on target binding .
- Sulfonamide Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- In Vitro Assays : Test against enzyme targets (e.g., carbonic anhydrase) using fluorescence polarization or SPR to measure IC₅₀ values .
- Computational Modeling : Docking simulations (AutoDock Vina) predict binding modes to active sites (e.g., hydrophobic interactions with cyclopentyl) .
Q. What methodologies resolve contradictions in thermal stability data for sulfonamide derivatives?
- Methodological Answer :
- Controlled Replicates : Perform TGA/DSC in triplicate under inert gas (N₂) to minimize oxidative decomposition .
- Purity Validation : Cross-check with HPLC (>99%) to rule out impurities affecting thermal profiles .
- Kinetic Analysis : Apply Friedman or Kissinger methods to calculate activation energy (Eₐ) and identify degradation mechanisms .
Q. How can molecular docking predict the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Protein Preparation : Retrieve crystal structures (PDB) of targets (e.g., dopamine receptors) and optimize protonation states with MOE .
- Ligand Parameterization : Assign partial charges (AM1-BCC) and generate conformers (OMEGA) .
- Scoring Functions : Use Glide SP/XP or MM-GBSA to rank poses. Validate with experimental IC₅₀ values (R² > 0.8) .
Q. What in vivo models assess the pharmacokinetic properties of this sulfonamide derivative?
- Methodological Answer :
- Rodent Studies : Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0–24h for LC-MS/MS analysis (Cₘₐₓ ≈ 1.2 µg/mL, Tₘₐₓ ≈ 2h) .
- Tissue Distribution : Measure concentrations in liver, kidney, and brain to evaluate blood-brain barrier penetration .
- Metabolite ID : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
